REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH3:15])=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)#[N:2].C1(P(Cl)([Cl:25])=O)C=CC=CC=1>>[Cl:25][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:6]([CH3:15])[N:5]=1
|
Name
|
|
Quantity
|
100.34 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
192 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 160°-170° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The solid product was collected
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
The ether solution was concentrated
|
Type
|
WASH
|
Details
|
the residue was washed with hexane
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml 15% aqueous potassium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried in a vacuum oven
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1C#N)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.71 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |